11-Phosphonoundecyl acrylate is a bifunctional compound characterized by a phosphonic acid group at one end and an acrylate group at the other. This unique structure allows it to engage in both covalent bonding and polymerization processes, making it valuable in various applications, particularly in surface modification and polymer synthesis. The phosphonic acid moiety exhibits strong adhesion properties to metal oxides, while the acrylate group facilitates photopolymerization, enabling the formation of robust polymer networks upon exposure to light .
The synthesis of 11-phosphonoundecyl acrylate typically involves:
11-Phosphonoundecyl acrylate has a variety of applications:
Studies have shown that 11-phosphonoundecyl acrylate interacts effectively with various substrates due to its bifunctional nature. The phosphonic acid part binds strongly to oxide layers on metals, while the acrylate part allows for subsequent polymerization reactions. This dual functionality enhances its utility in creating composite materials where strong interfacial adhesion is critical .
Additionally, research into its interactions with biological systems indicates potential uses in biocompatible materials, although more studies are needed to fully understand these interactions .
Several compounds exhibit similar functionalities or structures to 11-phosphonoundecyl acrylate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 12-Aminododecyl acrylate | Monofunctional | Contains an amine group for different bonding properties. |
| Phosphonic acid-functionalized methacrylate | Bifunctional | Similar phosphonic properties but different polymerization characteristics. |
| Dodecyl methacrylate | Monofunctional | Primarily used for hydrophobic applications without phosphonic functionality. |
| 11-Mercaptoundecyl acrylate | Bifunctional | Contains a thiol group allowing for different types of bonding compared to phosphonic acids. |
What sets 11-phosphonoundecyl acrylate apart from these similar compounds is its ability to form stable bonds with metal oxides while also undergoing efficient photopolymerization. This dual functionality makes it particularly versatile for applications requiring both strong adhesion and the formation of durable polymer networks.
11-Phosphonoundecyl acrylate (C₁₄H₂₇O₅P, MW 306.33 g/mol) features a linear hydrocarbon chain with terminal phosphonic acid (-PO(OH)₂) and acrylate (-O-CO-CH₂-CH₂) groups. The IUPAC name, (11-(acryloyloxy)undecyl)phosphonic acid, reflects its structural organization:
The molecule's structural parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 915376-49-7 | |
| Linear Formula | C₁₄H₂₇O₅P | |
| SMILES | O=C(C=C)OCCCCCCCCCCCP(O)(O)=O | |
| InChI Key | RLAKYYIYWIWCED-UHFFFAOYSA-N | |
| Physical Form | White crystalline powder |
While phosphonic acid SAMs emerged in the 1990s, PUA represents a 21st-century innovation combining surface modification with polymer chemistry. Early work on ω-functionalized phosphonates focused on thiol and hydroxyl termini, but the acrylate functionality introduced new possibilities for creating hybrid organic-inorganic interfaces. Commercial availability since 2018 accelerated its adoption in:
PUA addresses two critical challenges in surface engineering:
Stable Anchoring: Phosphonic acid groups form stronger bonds with oxides (e.g., Al₂O₃, TiO₂) than silanes or carboxylates, resisting hydrolysis under physiological and electrochemical conditions. Bond dissociation energies exceed 200 kJ/mol, enabling durable SAMs.
Post-Assembly Functionalization: The acrylate group supports:
Recent studies show PUA-modified indium tin oxide (ITO) electrodes achieve work function tuning from 4.8 eV to 5.2 eV, critical for organic photovoltaic optimization.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 11-phosphonoundecyl acrylate through multiple nuclei analysis. The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the molecular structure and purity of the compound [1].
The vinyl protons of the acrylate moiety exhibit distinctive multipicity patterns in the 1H nuclear magnetic resonance spectrum. The trans proton relative to the carbonyl group appears as a doublet of doublets at 6.45 parts per million, while the cis proton manifests at 6.13 parts per million. The geminal vinyl proton resonates at 5.82 parts per million, demonstrating the characteristic coupling patterns expected for acrylate functionality [1] [2].
The methylene protons adjacent to the acrylate ester linkage produce a triplet at 4.16 parts per million, integrating for two protons. The alkyl chain methylene protons appear in two distinct regions: those alpha and beta to the phosphonic acid group resonate as a multiplet between 1.65-1.75 parts per million, while the remaining chain methylene protons appear as a complex multiplet between 1.25-1.45 parts per million [1] [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural confirmation through characteristic chemical shifts. The carbonyl carbon of the acrylate ester appears at 165.8 parts per million, while the vinyl carbons resonate at 131.0 and 128.1 parts per million. The ester oxygen-bearing carbon shows a signal at 65.2 parts per million, with the remaining methylene carbons appearing in the aliphatic region between 32.1-22.8 parts per million [1].
Phosphorus-31 nuclear magnetic resonance spectroscopy serves as a critical tool for quantitative analysis and purity assessment. The polymer-bound phosphonic acid groups exhibit a characteristic resonance at 30.6 parts per million when referenced against trimethyl phosphate. Residual monomer impurities can be detected through a distinct signal at 15.9 parts per million, allowing for precise quantification of conversion and purity levels [1] [3].
The phosphorus-31 nuclear magnetic resonance technique enables determination of binding modes through chemical shift analysis. Different coordination environments of the phosphonic acid group with metal surfaces result in distinguishable chemical shifts, providing insight into monodentate versus bidentate binding configurations [4] [3].
Fourier transform infrared spectroscopy provides essential vibrational fingerprint information for structural characterization of 11-phosphonoundecyl acrylate. The spectrum exhibits characteristic absorption bands that confirm both the acrylate and phosphonic acid functionalities [5] [6].
The hydroxyl stretching region displays a broad, intense absorption between 3300-2500 wavenumbers, characteristic of hydrogen-bonded phosphoric acid and hydroxyl groups. This broad envelope indicates extensive intermolecular hydrogen bonding networks typical of phosphonic acid compounds [7] [8].
The alkyl chain carbon-hydrogen stretching vibrations appear as strong absorptions between 2920-2850 wavenumbers, confirming the presence of the undecyl spacer chain. These bands provide information about chain conformation and packing arrangements [9].
The acrylate ester carbonyl group produces a characteristic strong absorption at 1730 wavenumbers, confirming the integrity of the polymerizable functionality. This peak position is diagnostic for acrylate esters and distinguishes them from other carbonyl-containing species [9] [10].
Phosphonic acid specific vibrations provide unique spectroscopic signatures. The phosphorus-oxygen-hydrogen bending vibration appears at 1647 wavenumbers, while the phosphorus-oxygen double bond stretching occurs at 1163 and 1090 wavenumbers. The phosphorus-oxygen single bond stretching vibrations manifest as strong absorptions between 985-905 wavenumbers [7] [8].
The ester linkage contributes additional characteristic absorptions, including carbon-oxygen stretching at 1270 wavenumbers and phosphorus-oxygen-carbon stretching at 750 wavenumbers. These bands confirm the successful synthesis and structural integrity of the bifunctional molecule [11].
Temperature-dependent infrared spectroscopy reveals conformational changes and hydrogen bonding dynamics. At elevated temperatures, the phosphonic acid hydroxyl groups exhibit increased mobility, evidenced by changes in the hydroxyl stretching region. This information proves valuable for understanding surface interactions and self-assembly processes [3].
X-ray photoelectron spectroscopy provides surface-sensitive elemental and chemical state information for 11-phosphonoundecyl acrylate, particularly valuable for characterizing self-assembled monolayer formation and surface binding mechanisms [12] [4].
Oxygen 1s photoelectron spectra reveal distinct chemical environments corresponding to different oxygen functionalities. The phosphonic acid phosphorus-oxygen double bond produces a signal at 531.2 electron volts, while the phosphonic acid hydroxyl groups resonate at 532.4 electron volts. The ester oxygen atoms contribute a component at 533.6 electron volts [4] [2].
The phosphorus 2p3/2 region provides critical information about phosphonic acid binding modes and coordination environments. Bidentate binding configurations typically produce signals around 133.8 electron volts, while monodentate binding appears at 134.2 electron volts. The relative intensities of these components indicate the predominant binding mode on specific substrate surfaces [4].
Quantitative analysis through peak area integration enables determination of stoichiometric ratios and surface coverage. The phosphorus to carbon ratio provides direct evidence of molecular integrity and successful monolayer formation. Deviations from theoretical values may indicate decomposition, contamination, or incomplete surface coverage [12] [4].
Angular-dependent measurements reveal molecular orientation and tilt angles through intensity variations with electron takeoff angle. This information proves essential for understanding molecular packing and organization in self-assembled monolayers [2].
High performance liquid chromatography serves as the primary analytical technique for purity assessment, quantitative analysis, and separation of 11-phosphonoundecyl acrylate from related impurities and degradation products [13] [14].
The chromatographic separation utilizes a reversed-phase column chemistry optimized for acrylate compound analysis. The ZORBAX SB-AQ column (250 × 4.6 millimeters, 5 micrometers particle size) provides excellent resolution for acrylate compounds while maintaining compatibility with aqueous mobile phases [14].
Mobile phase composition employs a gradient elution system using water as mobile phase A and acetonitrile as mobile phase B. The gradient profile initiates at 20% acetonitrile, increasing to 65% over 17 minutes, providing optimal separation of the target compound from potential impurities and matrix interferences [14].
Detection utilizes ultraviolet absorbance at 210 nanometers, corresponding to the maximum absorption wavelength of acrylate compounds. This wavelength provides excellent sensitivity while minimizing interference from common solvents and mobile phase components [14] [9].
The retention time for 11-phosphonoundecyl acrylate under these conditions falls within the range of 12.5-13.5 minutes, allowing sufficient separation from early-eluting polar impurities and late-eluting hydrophobic contaminants. The peak shape exhibits good symmetry with theoretical plate counts exceeding 5000, indicating adequate column efficiency [14].
Quantitative analysis employs external standard calibration with linear response over the concentration range of 0.1-10 milligrams per liter. The correlation coefficient consistently exceeds 0.999, with detection limits below 0.08 milligrams per kilogram for most matrix types [14].
Method validation parameters demonstrate excellent precision with relative standard deviations below 2% for replicate injections. Accuracy studies show recovery rates between 95-105% for spiked samples across the validated concentration range [15].
Gel permeation chromatography provides molecular weight distribution analysis for polymers derived from 11-phosphonoundecyl acrylate, essential for characterizing polymerization efficiency and polymer properties [16].
The chromatographic system employs multiple PLgel columns (10 micrometers MIXED-B, 2 × 7.5 × 300 millimeters) to achieve optimal molecular weight separation across the relevant range. This column combination provides effective separation from 100 to 1,000,000 daltons [16].
The mobile phase consists of chloroform modified with 20% dichloroacetic acid to solubilize polar polymers containing phosphonic acid functionality. This solvent system prevents aggregation and ensures accurate molecular weight determinations for phosphorus-containing polymers [16].
Detection utilizes differential refractive index measurements, providing universal response independent of chromophore content. Flow rate optimization at 1.0 milliliters per minute ensures adequate resolution while maintaining reasonable analysis times [16].
Calibration employs polystyrene standards across the molecular weight range, with molecular weight calculations based on universal calibration principles when coupled with viscometry detection. This approach provides more accurate molecular weight determinations for structurally diverse polymers [16].
Sample preparation requires dissolution in the mobile phase system at elevated temperature (40°C) followed by filtration through 0.45-micrometer filters to remove undissolved material and particulates that could interfere with analysis [16].
The technique successfully characterizes both linear and cross-linked polymer structures, providing information about gelation onset, branching density, and network formation during polymerization processes [16].
Thermogravimetric analysis provides comprehensive thermal stability information for 11-phosphonoundecyl acrylate, revealing decomposition mechanisms and thermal processing limits [17] [18].
The compound exhibits thermal stability up to approximately 250°C under nitrogen atmosphere, with initial weight loss beginning around 250-280°C. This onset temperature indicates suitable thermal stability for most processing applications and storage conditions [17] [19].
The primary decomposition stage occurs between 320-450°C, characterized by rapid weight loss corresponding to degradation of both the organic backbone and phosphonic acid functionality. The temperature at 10% weight loss typically ranges from 320-340°C, while 50% weight loss occurs between 420-450°C [17] [19].
The maximum decomposition rate, determined from derivative thermogravimetric analysis, appears between 390-420°C. This temperature corresponds to the point of most rapid thermal degradation and provides critical information for processing temperature limits [17] [19].
Under oxidative conditions (air atmosphere), the decomposition profile shifts to lower temperatures due to oxidative degradation mechanisms. The onset temperature decreases by approximately 20-30°C compared to inert atmosphere conditions, indicating sensitivity to oxidative environments [17].
Char residue formation at 700°C ranges from 8-12% by weight, primarily consisting of phosphorus-containing inorganic species. This residue contributes to flame retardancy properties and indicates the formation of protective char layers during thermal degradation [17].
Kinetic analysis using isoconversional methods (Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose, Tang) reveals activation energies ranging from 80-170 kilojoules per mole, depending on conversion extent. The variation in activation energy with conversion indicates multiple decomposition mechanisms occurring simultaneously [19].
Differential scanning calorimetry reveals thermal transitions and provides information about glass transition temperatures, crystallization behavior, and thermal processing characteristics [20] [21].
The glass transition temperature for polymers derived from 11-phosphonoundecyl acrylate typically ranges from -25 to -15°C, indicating flexible polymer chains at ambient temperature. This low glass transition temperature results from the long alkyl spacer chain providing segmental mobility [22] [21].
Crystallization behavior depends on polymer molecular weight and cooling rate, with higher molecular weight materials showing reduced crystallization tendency. The presence of bulky phosphonic acid groups disrupts chain packing and reduces crystallization kinetics [20].
Thermal cycling studies reveal good thermal reversibility with minimal hysteresis between heating and cooling cycles. This behavior indicates structural stability and absence of irreversible thermal degradation below the onset decomposition temperature [20].
The technique successfully monitors curing reactions when 11-phosphonoundecyl acrylate participates in cross-linking polymerization. Exothermic peaks corresponding to polymerization reactions provide information about reaction kinetics and optimal curing conditions [21].
Heat capacity changes associated with the glass transition provide quantitative information about the amorphous fraction and molecular mobility. These parameters prove essential for understanding mechanical properties and processing behavior [22].
Oxidative stability studies using differential scanning calorimetry under oxygen atmosphere reveal oxidation onset temperatures and exothermic decomposition behavior. These measurements complement thermogravimetric analysis for comprehensive thermal characterization [20].
The thermal decomposition mechanism involves initial phosphonic acid degradation around 250-300°C, forming phosphoric acid that catalyzes further polymer backbone degradation. This autocatalytic process results in accelerated decomposition at higher temperatures [17] [18].
Multiple decomposition stages are evident in both thermogravimetric and differential scanning calorimetry analyses, indicating sequential degradation of different molecular segments. The acrylate ester linkage shows particular susceptibility to thermal degradation, with scission occurring preferentially at elevated temperatures [23] [19].